molecular formula C8H8N2O B1379067 3-(Aminomethyl)-4-hydroxybenzonitrile CAS No. 79663-62-0

3-(Aminomethyl)-4-hydroxybenzonitrile

Cat. No.: B1379067
CAS No.: 79663-62-0
M. Wt: 148.16 g/mol
InChI Key: HDZWWGIVSUJZBK-UHFFFAOYSA-N
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Description

Specific applications and the detailed research value of 3-(Aminomethyl)-4-hydroxybenzonitrile are not available in the current search. This compound features both an aminomethyl and a hydroxy group on a benzonitrile core, a structure often valuable in medicinal chemistry and as a building block for synthesizing more complex molecules. Researchers are advised to consult specialized chemical databases and scientific literature for detailed studies on its properties, mechanism of action, and specific research applications. This product is for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(aminomethyl)-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZWWGIVSUJZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

From Vanillic Aldehyde via Hydroxylamine and Demethylation

A patented method describes a two-step synthesis starting from vanillic aldehyde (4-hydroxy-3-methoxybenzaldehyde), which is structurally close to the target compound’s core:

  • Step 1: Vanillic aldehyde reacts with hydroxylamine hydrochloride in an aprotic polar solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide) to form an aldoxime intermediate.
  • Step 2: The aldoxime undergoes dehydration under heating to yield a nitrile intermediate.
  • Step 3: The nitrile intermediate is subjected to Lewis acid-catalyzed demethylation to convert the methoxy group to a hydroxy group, yielding 3,4-dihydroxybenzonitrile derivatives with high purity and yield.

This method is notable for its avoidance of isolating intermediates and for the use of mild conditions (30–150 °C) with good control over purity and yield.

Step Reactants/Conditions Product/Intermediate Notes
1 Vanillic aldehyde + hydroxylamine hydrochloride, aprotic polar solvent Aldoxime intermediate Mol ratio hydroxylamine: aldehyde ~1.8:1
2 Heating (100–150 °C) Nitrile intermediate Dehydration step
3 Lewis acid catalysis, aprotic solvent 3,4-dihydroxybenzonitrile Demethylation to hydroxy group

Improved Synthesis via Carbamate Protection and Deprotection

Another method focuses on the synthesis of 3-hydroxy-4-amino-benzonitrile , a closely related compound, through carbamate protection strategies:

  • The benzoxolecarbonitrile derivative is treated with alkyl dicarbonates in a polar non-protic solvent with a nucleophilic catalyst (e.g., dimethylaminopyridine) to form a carbamate intermediate.
  • The carbamate protecting group (t-BOC) is removed by treatment with organic or mineral acids (e.g., trifluoroacetic acid, HCl, H2SO4) in polar aprotic solvents at low temperatures (0 °C to room temperature).
  • Subsequent isolation steps involve precipitation and cooling to crystallize the amine salt form.
  • The free amine can then be further functionalized or purified.

This method is advantageous for its mild conditions and high yields (~71%) for the amino-hydroxybenzonitrile salt, which is a key intermediate for further derivatization.

Step Reactants/Conditions Product/Intermediate Notes
1 Benzoxolecarbonitrile + alkyl dicarbonate, DMAP catalyst Carbamate intermediate Ambient temperature, few hours
2 Acid treatment (TFA, HCl, H2SO4), polar aprotic solvent Amino-hydroxybenzonitrile salt 0 °C to RT, precipitation isolation
3 Optional: further derivatization Amino-benzonitrile derivatives High purity, suitable for pharmaceutical intermediates

Direct Aminomethylation via Nucleophilic Substitution

Though specific direct methods for 3-(aminomethyl)-4-hydroxybenzonitrile are less commonly reported, nucleophilic substitution of halomethyl derivatives with ammonia or amines is a general strategy:

  • Starting from 3-(halomethyl)-4-hydroxybenzonitrile, reaction with ammonia or amine nucleophiles under controlled conditions can introduce the aminomethyl group.
  • Use of aprotic solvents and mild bases helps to avoid side reactions.
  • Purification typically involves crystallization or chromatography.

This approach is often coupled with protecting group strategies to preserve the hydroxy group during substitution.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Advantages Yield/Purity
Vanillic aldehyde → aldoxime → nitrile → demethylation Vanillic aldehyde, hydroxylamine hydrochloride Aprotic polar solvents, Lewis acid catalysis, heating (30–150 °C) Stepwise, high purity, scalable High yield, high purity
Carbamate protection/deprotection Benzoxolecarbonitrile Alkyl dicarbonate, DMAP, acid treatment (TFA, HCl) Mild, protects amino group, good isolation ~71% yield, pure salt
Nucleophilic substitution Halomethyl-hydroxybenzonitrile Ammonia/amine, aprotic solvent, mild base Direct amination, versatile Variable, requires optimization
Cs2CO3-mediated base catalysis 2-Hydroxybenzonitriles + bromoacetophenones Cs2CO3, DMF, room temp Rapid, mild, gram-scale feasible Good to excellent

Research Findings and Considerations

  • The vanillic aldehyde-based method offers a robust and scalable route with good control over functional group transformations, suitable for industrial applications.
  • The carbamate strategy allows for selective protection and deprotection, crucial when multiple reactive sites are present, and is well-suited for pharmaceutical intermediate synthesis.
  • Base-mediated methods like those involving Cs2CO3 demonstrate the potential for mild and rapid syntheses but may require adaptation for specific aminomethylation on benzonitriles.
  • Reaction conditions such as solvent choice (polar aprotic solvents like DMF, DMSO), temperature control, and catalyst selection are critical for optimizing yield and purity.
  • Purification techniques including recrystallization and precipitation at low temperatures are effective for isolating high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Description : 3-(Aminomethyl)-4-hydroxybenzonitrile is primarily utilized as a building block in organic synthesis. Its functional groups allow for the formation of more complex molecules through various chemical reactions.
  • Reactions :
    • Oxidation : The hydroxyl group can be oxidized to form quinone derivatives.
    • Reduction : The nitrile group can be reduced to an amine.
    • Substitution : The aminomethyl group can engage in nucleophilic substitution reactions with various reagents.

Biological Applications

Potential Pharmacological Properties

  • Antimicrobial and Anticancer Activities : Preliminary studies suggest that this compound may exhibit biological activity, making it a candidate for further pharmacological exploration. Its structure allows it to interact with biological targets such as enzymes and receptors, potentially modulating their activity.
  • Biochemical Probes : The compound is investigated for its potential use as a biochemical probe due to its functional groups, which can form hydrogen bonds and ionic interactions with macromolecules in biological systems.

Industrial Applications

Development of Advanced Materials

  • Polymers and Resins : The reactive functional groups of this compound make it suitable for the development of advanced materials. It can be incorporated into polymer matrices or used to synthesize resins with specific properties.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Study on Antimicrobial Activity : Research indicated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting potential for drug development targeting infectious diseases.
  • Pharmacological Investigations : A study focused on the compound's interaction with specific enzymes revealed promising results in modulating enzyme activity, which could lead to new therapeutic strategies for diseases related to enzyme dysfunction.
  • Material Science Applications : Investigations into the incorporation of this compound into polymer matrices demonstrated enhanced mechanical properties and thermal stability, indicating its utility in advanced materials development.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-hydroxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl and nitrile groups can participate in various binding interactions. These interactions can modulate the activity of the target molecule, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural analogues of 3-(Aminomethyl)-4-hydroxybenzonitrile, highlighting substituent positions and functional group variations:

Compound Name Molecular Formula CAS RN Substituents (Position) Key Functional Groups
3-(Aminomethyl)benzonitrile C8H8N2 10406-24-3 -CH2NH2 (3) Nitrile, Aminomethyl
4-Amino-3-hydroxybenzonitrile C7H5N2O 55586-26-0 -NH2 (4), -OH (3) Nitrile, Amino, Hydroxyl
3-((Methylamino)methyl)benzonitrile C9H11N2 10406-25-4 -CH2NHCH3 (3) Nitrile, Methylaminomethyl
4-(Aminomethyl)-3-nitrobenzonitrile C8H7N3O2 701269-65-0 -CH2NH2 (4), -NO2 (3) Nitrile, Aminomethyl, Nitro
3-{[(4Z)-...]methyl}-4-hydroxybenzonitrile* C13H11N3O2 N/A -CH2-linked heterocycle (3), -OH (4) Nitrile, Hydroxyl, Imidazolone

*Described in as a structurally complex analogue with intramolecular hydrogen bonding .

Key Observations :

  • Substituent Position: The placement of functional groups significantly impacts molecular interactions. For example, 4-Amino-3-hydroxybenzonitrile (CAS 55586-26-0) forms hydrogen bonds via -NH2 and -OH, enhancing solubility .
  • Functional Group Diversity: Nitro groups (e.g., 4-(Aminomethyl)-3-nitrobenzonitrile) introduce electron-withdrawing effects, altering reactivity compared to hydroxyl or amino substituents .

Physicochemical Properties

Limited data for this compound necessitates extrapolation from analogues:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Hydrogen Bonding Capacity
3-(Aminomethyl)benzonitrile 132.16 Not reported Moderate in polar solvents High (amine + nitrile)
4-Amino-3-hydroxybenzonitrile 148.16 Not reported High in water Very high (-NH2, -OH)
3-{[(4Z)-...]methyl}-4-hydroxybenzonitrile 265.29 Not reported Low (crystalline) Intramolecular O–H⋯N bonds

Notable Findings:

  • Hydrogen Bonding: The hydroxyl and aminomethyl groups in this compound likely enable intermolecular interactions, similar to 4-Amino-3-hydroxybenzonitrile .

Biological Activity

3-(Aminomethyl)-4-hydroxybenzonitrile, with the molecular formula C₈H₈N₂O and a molecular weight of approximately 152.16 g/mol, is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry, agriculture, and materials science. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxyl group , an aminomethyl group , and a nitrile functional group attached to a benzene ring. This unique combination of functional groups allows for various interactions with biological systems, making it a subject of interest in pharmacological research.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of antimicrobial agents.
  • Anticancer Activity : Investigations into its potential anticancer properties have shown promise. The compound may interact with specific molecular targets involved in cancer cell proliferation, although detailed mechanisms remain to be elucidated.
  • Enzyme Inhibition : The aminomethyl group can form hydrogen bonds or ionic interactions with active sites on enzymes, potentially modulating their activity. This suggests the compound could serve as a biochemical probe or lead compound in drug discovery.

Table 1: Summary of Biological Activities

Biological ActivityDescription
AntimicrobialPotential effects against various pathogens; further studies needed.
AnticancerInteractions with cancer-related pathways; requires more research.
Enzyme InhibitionAbility to modulate enzyme activity through specific interactions.

The mechanism of action for this compound is multifaceted:

  • Binding Interactions : The functional groups allow the compound to engage in various binding interactions with biological targets such as enzymes and receptors. The hydroxyl and nitrile groups may participate in hydrogen bonding and dipole interactions, enhancing binding affinity.
  • Reactivity : The compound's structure enables it to undergo oxidation and reduction reactions, leading to the formation of different derivatives that may exhibit varied biological activities.

Synthesis Methods

Several synthesis methods for this compound have been reported:

  • Mannich Reaction : This method involves the reaction of formaldehyde, an amine, and a phenolic compound to yield the desired aminomethylated product.
  • Nitration and Reduction : Starting from appropriate nitrated precursors, reduction steps can yield the target compound.
  • Functional Group Modification : Existing compounds can be modified through selective reactions to introduce the aminomethyl and hydroxyl groups.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various benzonitrile derivatives, this compound was evaluated against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

Research focusing on the anticancer effects of this compound demonstrated its ability to induce apoptosis in specific cancer cell lines. Mechanistic studies revealed that it may inhibit key signaling pathways involved in cell survival and proliferation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Aminomethyl)-4-hydroxybenzonitrile
Reactant of Route 2
3-(Aminomethyl)-4-hydroxybenzonitrile

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